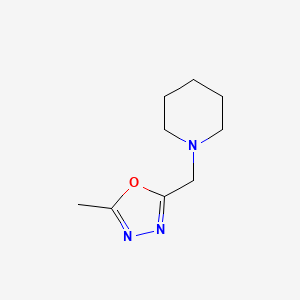
N-benzyl-4-methoxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-methoxypiperidine-1-carboxamide, also known as BAM-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BAM-15 is a small molecule that is able to target and modulate the function of mitochondria, the organelles responsible for energy production in cells. In
Mecanismo De Acción
N-benzyl-4-methoxypiperidine-1-carboxamide works by targeting and modulating the function of mitochondria. It has been shown to increase the activity of the electron transport chain, which is responsible for the production of ATP, the molecule that provides energy to cells. N-benzyl-4-methoxypiperidine-1-carboxamide also increases the proton leak in mitochondria, which can lead to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
N-benzyl-4-methoxypiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase ATP production, improve mitochondrial function, and enhance metabolic function. N-benzyl-4-methoxypiperidine-1-carboxamide has also been shown to have a protective effect on mitochondria, which may make it useful in the treatment of diseases that involve mitochondrial dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-4-methoxypiperidine-1-carboxamide is that it is a small molecule that can easily penetrate cell membranes and target mitochondria. This makes it useful for studying mitochondrial function in vitro and in vivo. However, one limitation of N-benzyl-4-methoxypiperidine-1-carboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-4-methoxypiperidine-1-carboxamide. One area of interest is its potential therapeutic use in the treatment of diseases that involve mitochondrial dysfunction, such as neurodegenerative disorders and metabolic diseases. Another area of interest is its potential to enhance exercise performance and improve metabolic function. Further research is needed to fully understand the mechanisms of action of N-benzyl-4-methoxypiperidine-1-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-benzyl-4-methoxypiperidine-1-carboxamide involves several steps, starting with the condensation of 4-methoxypiperidine-1-carboxylic acid with benzylamine to form N-benzyl-4-methoxypiperidine-1-carboxamide. This intermediate is then subjected to a series of reactions to produce the final product, N-benzyl-4-methoxypiperidine-1-carboxamide. The synthesis of N-benzyl-4-methoxypiperidine-1-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-benzyl-4-methoxypiperidine-1-carboxamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have a protective effect on mitochondria, which may make it useful in the treatment of diseases that involve mitochondrial dysfunction, such as neurodegenerative disorders and metabolic diseases. N-benzyl-4-methoxypiperidine-1-carboxamide has also been investigated for its potential to enhance exercise performance and improve metabolic function.
Propiedades
IUPAC Name |
N-benzyl-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-7-9-16(10-8-13)14(17)15-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIHMADWISFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)

![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)



![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)


![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)

![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)
![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)